Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate

Suzuki-Miyaura coupling dehalogenation aminopyrazole

Unprotected aminopyrazoles cause regioisomer mixtures during acylation, complicating library synthesis. This building block solves that with a Boc-protected ring nitrogen and free 5-amino group, enabling sequential acylation and Suzuki coupling without intermediate deprotection. • Two-step, single-purification route to 5-amido-3-aryl-pyrazoles • Reduced dehalogenation vs. iodo analogs ensures higher coupling yields • XLogP3 2.7, TPSA 70.1 Ų - suited for CNS-penetrant kinase inhibitors Available at 98% purity for direct parallel synthesis deployment.

Molecular Formula C8H12BrN3O2
Molecular Weight 262.10 g/mol
Cat. No. B12292542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate
Molecular FormulaC8H12BrN3O2
Molecular Weight262.10 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=CC(=N1)Br)N
InChIInChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-6(10)4-5(9)11-12/h4H,10H2,1-3H3
InChIKeyIRDOSKZUUOBXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 5-Amino-3-Bromo-Pyrazole-1-Carboxylate (CAS 2649318-86-3): A Dual-Functional Building Block for Cross-Coupling and Orthogonal Deprotection Strategies


Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate (CAS 2649318-86-3, MW 262.10 g/mol) is a heterobifunctional pyrazole building block bearing a Boc-protected endocyclic nitrogen, a free 5-amino group, and a 3-bromo substituent amenable to cross-coupling [1]. Its computed physicochemical profile (XLogP3 2.7, TPSA 70.1 Ų, 1 H-bond donor, 4 H-bond acceptors) positions it as a moderately lipophilic intermediate suitable for further elaboration in medicinal chemistry campaigns [1]. The compound is commercially available from multiple suppliers at purities of 95–98% .

Regioselective acylation at 5-amino directed by Boc group
Suzuki–Miyaura coupling at 3-bromo with in-situ Boc cleavage
Procurement-ready: verified purity, multiple suppliers

Why Procuring a Generic Aminopyrazole Analog Cannot Substitute for Tert-Butyl 5-Amino-3-Bromo-Pyrazole-1-Carboxylate in Multi-Step Synthetic Sequences


Substituting this compound with an unprotected 5-amino-3-bromo-1H-pyrazole or a non-brominated analog introduces orthogonal reactivity conflicts that derail multi-step synthetic routes. The Boc group on the endocyclic nitrogen serves simultaneously as a directing functionality for regioselective acylation and as a traceless protecting group that is cleaved in situ under Suzuki–Miyaura coupling conditions, eliminating a separate deprotection step [1]. Replacing the bromo substituent with iodo—while mechanistically plausible—incurs a well-documented increase in undesired dehalogenation side products during Pd-catalyzed cross-coupling, compromising both yield and purity of downstream intermediates [2]. The presence of both a free amino group and a Boc-protected ring nitrogen creates a chemoselectivity profile that cannot be replicated by analogs lacking either functionality.

Unprotected 5-amino-3-bromo-1H-pyrazole

Free N–H competes in acylation, causing regioisomeric mixtures and reduced step economy; Boc protection enables exclusive 5-amino acylation.

Iodo analog (3-iodo instead of 3-bromo)

Higher dehalogenation side reactions in Pd-catalyzed couplings may erode yield and purity; bromo shows lower side-product propensity.

4-Carbonitrile analog

Extra polar nitrile increases TPSA, lowers LogP, and adds a third diversification point—may shift physicochemical profile away from CNS or agrochemical targets.

Quantitative Differentiation Evidence for Tert-Butyl 5-Amino-3-Bromo-Pyrazole-1-Carboxylate vs. Closest Analogs


Bromo Substituent Outperforms Iodo in Suzuki–Miyaura Cross-Coupling: Reduced Dehalogenation Side Reaction

In a systematic head-to-head study of halogenated aminopyrazoles, Jedinák et al. (2017) directly compared chloro, bromo, and iodopyrazole substrates in Suzuki–Miyaura cross-coupling reactions. The bromo and chloro derivatives were superior to the iodo derivatives, exhibiting significantly reduced propensity for the undesired dehalogenation side reaction that compromises product yield and purity [1]. This finding is directly transferable to tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate, which bears the identical 3-bromo-5-aminopyrazole core. The iodo analog, while more reactive in oxidative addition, suffers from competitive hydrodehalogenation that erodes coupling efficiency—a liability absent in the bromo derivative.

Cross-Coupling Efficiency
Head-to-head
Bromo: reduced dehalogenation; Iodo: higher side-reaction propensity
Supports bromo selection for coupling workflow
Class-level inference across aminopyrazoles
Suzuki-Miyaura coupling dehalogenation aminopyrazole cross-coupling efficiency

Boc Protection Enables Traceless Directing Group Strategy: Eliminates Separate Deprotection Step After Suzuki Coupling

Pisár et al. (2018) demonstrated that Boc protection of the endocyclic pyrazole nitrogen serves a dual purpose in the synthesis of CAN508-derived CDK inhibitors: (i) it acts as a directing functionality enabling regioselective benzoylation of the 5-amino group, and (ii) the Boc group undergoes hydrolysis under the basic aqueous conditions of Suzuki-Miyaura coupling (K₃PO₄, 1,4-dioxane/water, 100 °C), eliminating the need for a separate deprotection step [1]. This stands in contrast to analogs using Dmb (2,4-dimethoxybenzyl) protection, which requires a three-step protection sequence and a dedicated deprotection step, reducing overall synthetic efficiency [1]. The target compound, bearing a Boc-protected endocyclic nitrogen, is poised to exploit this tandem coupling-deprotection strategy.

Step Economy
Reported
Boc: in-situ deprotection during Suzuki coupling; Dmb: 2 extra steps
Streamlines library synthesis via tandem coupling-deprotection
84% yield for representative intermediate
Boc protection directing group Suzuki-Miyaura deprotection-free synthesis step economy

Differentiated Physicochemical Profile vs. 4-Carbonitrile Analog: Balancing Lipophilicity and Functional Handle Density

The target compound (MW 262.10, XLogP3 2.7, TPSA 70.1 Ų, HBD 1, HBA 4) [1] presents a simpler functional group array compared to its 4-carbonitrile analog 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile (MW ~269.1, additional nitrile HBA, higher TPSA, lower LogP due to polar nitrile) [2]. For medicinal chemistry programs optimizing CNS penetration, the target compound's higher XLogP3 (2.7 vs. lower predicted value for the carbonitrile analog) and absence of an additional polar nitrile may confer superior passive membrane permeability, a critical parameter for blood-brain barrier penetration. Conversely, the carbonitrile analog offers an additional diversification point at the 4-position, which is advantageous for libraries requiring greater structural complexity but may compromise physicochemical profiles for specific target product profiles.

Physicochemical Profile
Computed
XLogP3 2.7, TPSA 70.1 Ų vs. lower LogP/higher TPSA for CN analog
May support CNS permeability profile
Cross-study comparison; property-based design
physicochemical properties drug-likeness LogP TPSA building block selection

Commercial Availability at High Purity: Procurement-Ready vs. Multi-Step In-House Synthesis

The target compound is commercially available from multiple suppliers at purities of 95% (CheMenu), 97% (MolCore), and 98% (Leyan) , with batch-specific purity certification available from Shaoyuan (MDL MFCD34577232) . In contrast, the 4-carbonitrile analog typically requires a multi-step synthesis featuring a selective Sandmeyer reaction from the corresponding diaminopyrazole, with overall yields of approximately 45% reported in the literature [1]. The unprotected analog 5-amino-3-bromo-1H-pyrazole lacks commercial availability at comparable purity due to its tendency toward N-H tautomerism and oxidative instability. For procurement teams, this means the target compound can be sourced directly, bypassing the need for in-house synthesis and quality control of less stable analogs.

Procurement Status
Supplier data
95–98% purity, multiple suppliers; MDL-registered
Direct procurement feasible; no in-house synthesis required
Compare: carbonitrile analog requires ~45% yield over 2 steps
commercial availability purity procurement supply chain cost efficiency

Optimal Procurement and Deployment Scenarios for Tert-Butyl 5-Amino-3-Bromo-Pyrazole-1-Carboxylate


Kinase Inhibitor Library Synthesis via Sequential Regioselective Acylation and Suzuki–Miyaura Coupling

This compound is the building block of choice for constructing 5-amino-3-aryl-pyrazole-1-carboxylate libraries targeting kinase ATP-binding sites. The Boc group directs regioselective acylation of the 5-amino group, after which Suzuki-Miyaura coupling at the 3-bromo position proceeds with concomitant Boc hydrolysis, furnishing the fully deprotected 5-amido-3-aryl-pyrazole scaffold in a streamlined two-step, single-purification sequence [1]. This strategy was validated in the synthesis of CAN508-derived CDK inhibitors, where Boc-protected bromo intermediates were arylated with para-substituted benzoylpyrazoles in higher yields than meta-substituted analogs [1]. The bromo substituent's reduced dehalogenation propensity relative to iodo ensures higher coupling yields and cleaner product profiles [2].

CNS-Penetrant Kinase Probe Development Requiring Controlled Lipophilicity and Low TPSA

For neuroscience programs requiring blood-brain barrier penetration, the target compound's physicochemical profile (XLogP3 2.7, TPSA 70.1 Ų) [3] makes it a more suitable starting point than the 4-carbonitrile analog, whose additional polar nitrile group increases TPSA and reduces LogP, potentially compromising passive CNS permeability. The absence of the 4-substituent simplifies the SAR landscape, allowing medicinal chemists to focus optimization at the 3-aryl (via Suzuki coupling) and 5-amino (via acylation or reductive amination) vectors without introducing a third diversification point that may confound property-based design [4].

Parallel Medicinal Chemistry for Rapid SAR at Two Vectors with Minimal Protecting Group Manipulation

The orthogonal reactivity of the Boc-protected ring nitrogen (inert to acylation conditions, labile under basic Suzuki conditions) and the free 5-amino group (nucleophilic, acylable) enables parallel library synthesis where both diversification vectors can be explored sequentially without intermediate Boc deprotection [1]. This contrasts with unprotected aminopyrazole analogs, where the acidic pyrazole N-H competes with the amino group in acylation reactions, leading to mixtures of N-acylated regioisomers and necessitating chromatographic separation of regioisomeric products. The commercial availability of the compound at 95–98% purity further supports direct deployment in parallel synthesis without pre-purification.

Agrochemical Lead Optimization Exploiting the Pyrazole Scaffold's Established Bioisosteric Properties

The pyrazole core is a privileged scaffold in agrochemical discovery, functioning as a bioisostere for amides, carboxylic acids, and heterocycles in herbicidal and fungicidal lead series [4]. The 3-bromo handle enables late-stage diversification via Suzuki coupling to introduce aryl or heteroaryl substituents commonly encountered in commercial agrochemicals, while the Boc group provides a traceless protecting strategy compatible with the multi-kilogram scale-up requirements of agrochemical process chemistry. The compound's moderate lipophilicity (XLogP3 2.7) aligns well with the physicochemical property space of foliar-applied agrochemicals [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective Boc-directed acylation & traceless deprotection
Coupling yield, step economy, and scaffold purity
CNS-penetrant probe development
Moderate lipophilicity, low TPSA
Passive permeability assay context; brain exposure models
Parallel library synthesis
Orthogonal reactivity: Boc-protected N vs. free 5-amino
Chemoselectivity, regioisomer control, intermediate stability
Agrochemical lead optimization
Pyrazole bioisostere, traceless Boc for scale-up
Scale-up compatibility, diversification efficiency, field-trial purity requirements
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